4-Methyl-4,5-dihydroisoxazol-3-amine
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Overview
Description
4-Methyl-4,5-dihydroisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-4,5-dihydroisoxazol-3-amine involves the cycloaddition reaction of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl halide using a base such as sodium bicarbonate. The reaction typically proceeds under mild conditions at ambient temperature .
Another method involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux. This one-pot three-component coupling reaction affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and environmentally friendly solvents is also emphasized to reduce costs and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5-dihydroisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of various substituted isoxazoles with different functional groups
Scientific Research Applications
4-Methyl-4,5-dihydroisoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential analgesic, anti-inflammatory, and anticancer activities.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5-dihydroisoxazol-3-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with similar structural features but lacking the methyl and amine groups.
4,5-Dihydroisoxazole: Similar structure but without the methyl group.
3-Aminoisoxazole: Similar structure but without the methyl group.
Uniqueness
4-Methyl-4,5-dihydroisoxazol-3-amine is unique due to the presence of both the methyl and amine groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C4H8N2O |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4-methyl-4,5-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H8N2O/c1-3-2-7-6-4(3)5/h3H,2H2,1H3,(H2,5,6) |
InChI Key |
GRIUVULAQKZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CON=C1N |
Origin of Product |
United States |
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